3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Overview
Description
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety
Mechanism of Action
Target of Action
Related compounds with a pyrazole moiety have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been found to exhibit antileishmanial and antimalarial activities, suggesting that they may affect pathways related to these diseases .
Result of Action
A related compound was found to exhibit potent antipromastigote activity , suggesting that 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the pyrazole derivative and the biomolecules it interacts with.
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Acrylic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include nitro and halogenated derivatives.
Scientific Research Applications
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 3-(1H-Pyrazol-4-yl)benzoic acid
Uniqueness
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid is unique due to the presence of both a pyrazole ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential bioactivity set it apart from similar compounds.
Properties
IUPAC Name |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-4-10-2-5-11(6-3-10)14-9-1-8-13-14/h1-9H,(H,15,16)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGQJDBESLWCP-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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